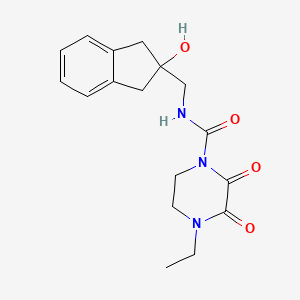

4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24)9-12-5-3-4-6-13(12)10-17/h3-6,24H,2,7-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVYCOYCYCZLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Piperazine-Carboxamide Derivatives

Key Observations:

Piperazine Ring Conformation: The 2,3-dioxopiperazine core in the target compound and ’s derivative adopts a half-chair conformation, likely due to the electron-withdrawing dioxo groups inducing torsional strain . In contrast, non-dioxo piperazines (e.g., ) exhibit a chair conformation, stabilized by reduced ring strain .

Hydrogen-Bonding Networks :

- The hydroxyphenyl and acetic acid groups in ’s compound facilitate helical chain formation via O–H⋯O and C–H⋯O interactions, critical for crystal packing . The target compound’s hydroxyindenyl group may similarly participate in O–H⋯O bonds but with distinct spatial arrangements due to its bicyclic structure.

- Carbothioamide derivatives (e.g., ) prioritize sulfur-mediated interactions (e.g., C–H⋯S), contrasting with the oxygen-dominated H-bonding in carboxamides .

Substituent Effects on Reactivity and Binding :

- Electron-withdrawing groups (e.g., chlorophenyl in ) may enhance carboxamide electrophilicity, whereas electron-donating groups (e.g., hydroxyindenyl in the target) could improve solubility or protein-binding affinity .

- The bulky hydroxyindenylmethyl group in the target compound may hinder rotational freedom, favoring specific enantiomeric conformations—a property exploited in chiral drug intermediates like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.